molecular formula C16H24N2O2 B2795837 tert-butyl N-(4-phenylpiperidin-4-yl)carbamate CAS No. 178914-47-1

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate

Cat. No. B2795837
CAS RN: 178914-47-1
M. Wt: 276.38
InChI Key: ZPGFRFRXRVLSMF-UHFFFAOYSA-N
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Description

“tert-butyl N-(4-phenylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 887589-58-4 . It has a molecular weight of 276.38 . The compound is typically in powder form .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 408.5±45.0 °C and a predicted density of 1.08±0.1 g/cm3 . The pKa is predicted to be 12.04±0.20 .

Scientific Research Applications

Crystallographic Studies and Synthesis

  • Isomorphous Crystal Structures and Halogen Bonds : tert-Butyl carbamates, including variants like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been studied for their isomorphous crystal structures. These compounds demonstrate interesting interactions like hydrogen and halogen bonds involving carbonyl groups, contributing to the field of crystallography and molecular design (Baillargeon et al., 2017).

  • Synthesis of Enantioselective Compounds : Research has explored the use of tert-butyl carbamates in the rhodium-catalyzed enantioselective addition of arylboronic acids, highlighting their role in the synthesis of chiral compounds (Storgaard & Ellman, 2009).

  • Asymmetric Mannich Reaction : The compound has been used in the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. This highlights its application in producing chiral amino carbonyl compounds (Yang, Pan & List, 2009).

Chemical Transformations and Organic Synthesis

  • Nitrone Equivalents in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to tert-butyl carbamates, have been utilized as N-(Boc) nitrone equivalents in organic synthesis. Their preparation and chemical transformations provide insights into building blocks for organic synthesis (Guinchard et al., 2005).

  • Synthesis of Biologically Active Compounds : The compound tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in biologically active compounds like osimertinib, illustrates the significance of tert-butyl carbamates in medicinal chemistry (Zhao et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-11-17-12-10-16)13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGFRFRXRVLSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate

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